5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole
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Overview
Description
The compound “5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with various groups including a chloro group, a methylphenylsulfonyl group, and a nitrophenylmethylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiazole ring provides a rigid, planar core to the molecule. The sulfonyl groups are likely to be strongly polar, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The sulfonyl groups could potentially undergo substitution reactions, and the nitro group could be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar sulfonyl groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of atoms and the intermolecular forces present .Scientific Research Applications
Synthesis and Structural Analysis
Research has delved into the synthesis and crystal structure of tetrazole derivatives, providing a basis for understanding the structural properties and synthesis routes that may be relevant to thiazole derivatives. For instance, Al-Hourani et al. (2015) conducted docking studies and determined the crystal structure of tetrazole derivatives, highlighting their potential as COX-2 inhibitors based on their molecular docking orientation and interactions within the active site of the enzyme (Al-Hourani et al., 2015).
Photophysical Properties and Applications
Murai et al. (2018) investigated the synthesis and photophysical properties of 5-N-arylaminothiazoles with sulfur-containing groups, emphasizing the influence of sulfur-containing functional groups on the electronic structures of thiazoles. This study is particularly relevant for understanding how modifications to thiazole rings, such as introducing sulfonyl groups, can affect their electronic and photophysical properties, which is crucial for their applications in material sciences and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).
Potential Pesticidal Activity
Borys et al. (2012) synthesized tribromomethyl phenyl sulfone derivatives, incorporating a halogenmethylsulfonyl moiety, which is present in numerous active herbicides and fungicides. This research provides insights into the potential pesticidal applications of sulfonyl-containing compounds, suggesting avenues for exploring the pesticidal activity of similar thiazole derivatives (Borys, Korzyński, & Ochal, 2012).
Antiviral Activity
Chen et al. (2010) explored the synthesis and antiviral activity of thiadiazole sulfonamides, demonstrating the process of synthesizing sulfonamide derivatives and their potential anti-tobacco mosaic virus activity. Although focusing on thiadiazole sulfonamides, this study underscores the broader potential of sulfonamide and sulfonyl-containing compounds in antiviral research, which could extend to thiazole derivatives (Chen et al., 2010).
Future Directions
properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O6S3/c1-11-2-8-14(9-3-11)29(25,26)16-15(18)27-17(19-16)28(23,24)10-12-4-6-13(7-5-12)20(21)22/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKBGSFFYXBRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole |
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